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Compound of Interest

Compound Name: Akt1-IN-3

Cat. No.: B12375037 Get Quote

Für Forschungs-, Wissenschafts- und Fachleute in der Arzneimittelentwicklung

Zusammenfassung
Diese Anwendungsbeschreibung beschreibt ein Protokoll zur Bestimmung der halbmaximalen

Hemmkonzentration (IC50) des neuartigen und hochwirksamen Akt1-Inhibitors Akt1-IN-3 in

Brustkrebszelllinien. Angesichts der begrenzten öffentlich zugänglichen Daten für Akt1-IN-3
wird der gut charakterisierte allosterische Akt-Inhibitor MK-2206 als repräsentatives Beispiel

verwendet, um die Methodik zu veranschaulichen. Die hier beschriebenen Protokolle sind

direkt auf die Untersuchung von Akt1-IN-3 übertragbar. Der PI3K/Akt-Signalweg ist bei vielen

Brustkrebsarten fehlreguliert, was Akt1 zu einem vielversprechenden Ziel für die Krebstherapie

macht.[1] Die genaue Bestimmung der IC50-Werte ist ein entscheidender Schritt in der

präklinischen Arzneimittelentwicklung zur Bewertung der Wirksamkeit eines Inhibitors.

Einleitung
Die Proteinkinase B (Akt), insbesondere die Isoform Akt1, ist ein zentraler Knotenpunkt im

PI3K/Akt/mTOR-Signalweg, der für das Überleben, das Wachstum und die Proliferation von

Zellen entscheidend ist.[2] Eine Überexpression oder anomale Aktivierung von Akt1 wird häufig

bei Brustkrebs beobachtet und ist mit einer schlechten Prognose und Therapieresistenz

verbunden.[1][3] Inhibitoren, die auf Akt1 abzielen, stellen daher eine vielversprechende

Therapiestrategie dar.
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Akt1-IN-3 ist ein neuartiger Inhibitor von Akt1 mit einer berichteten IC50 von < 15 nM für die

mutierte Form AKT1-E17K.[4][5] Um sein therapeutisches Potenzial bei Brustkrebs vollständig

zu charakterisieren, ist die Bestimmung seiner zellulären Wirksamkeit in relevanten

Brustkrebszelllinien unerlässlich. Diese Anwendungsbeschreibung enthält ein detailliertes

Protokoll für einen zellbasierten Assay zur Bestimmung der IC50-Werte sowie einen In-vitro-

Kinase-Assay zur Bestätigung der direkten Enzymhemmung.

Wirkmechanismus von Akt-Inhibitoren
Akt-Inhibitoren können über verschiedene Mechanismen wirken, darunter:

ATP-kompetitive Inhibitoren: Diese Moleküle binden an die ATP-Bindungstasche der

Kinasedomäne von Akt und verhindern so die Phosphorylierung von Substraten.

Allosterische Inhibitoren: Diese Inhibitoren binden an eine andere Stelle als die ATP-

Bindungsstelle und induzieren eine Konformationsänderung, die die Kinase in einem

inaktiven Zustand verriegelt.[6] MK-2206 ist ein Beispiel für einen allosterischen Inhibitor.[7]

Substratspezifische Inhibitoren: Diese zielen auf die Interaktion von Akt mit bestimmten

nachgeschalteten Proteinen ab.

Der genaue Wirkmechanismus von Akt1-IN-3 ist in der öffentlich zugänglichen Literatur noch

nicht ausführlich beschrieben, die Patentanmeldung legt jedoch nahe, dass es sich um einen

Modulator der Akt1-Aktivität handelt.[8][9]

Datenpräsentation
Die Wirksamkeit eines Akt1-Inhibitors wird typischerweise durch seinen IC50-Wert quantifiziert,

der die Konzentration des Inhibitors darstellt, die erforderlich ist, um eine 50%ige Abnahme der

Zelllebensfähigkeit oder der Kinaseaktivität zu erreichen. Die folgende Tabelle fasst die IC50-

Werte für den repräsentativen Akt-Inhibitor MK-2206 in verschiedenen Brustkrebszelllinien

zusammen.
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Zelllinie Subtyp IC50 (nM) von MK-2206

MCF-7 ER+, PR+, HER2- 90

MDA-MB-231 Triple-negativ ~290

SK-BR-3 HER2+ ~300

T-47D ER+, PR+, HER2- k.A.

ZR-75-1 ER+, PR+, HER2+ < 500

MDA-MB-468 Triple-negativ < 500

Tabelle 1: Repräsentative IC50-Werte für den Akt-Inhibitor MK-2206 in verschiedenen

Brustkrebszelllinien. Diese Daten dienen als Beispiel für die Art der quantitativen Ergebnisse,

die mit den beschriebenen Protokollen erzielt werden sollen.[3][10]
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Abbildung 1: Vereinfachter PI3K/Akt-Signalweg.
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Abbildung 2: Arbeitsablauf für den MTT-Assay.

Experimentelle Protokolle
Protokoll 1: Bestimmung der zellulären IC50 mittels
MTT-Assay
Dieses Protokoll beschreibt die Bestimmung der hemmenden Wirkung von Akt1-IN-3 auf die

Proliferation von adhärenten Brustkrebszelllinien.

Materialien:

Brustkrebszelllinien (z. B. MCF-7, MDA-MB-231, SK-BR-3)

Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FBS) und 1 %

Penicillin/Streptomycin

Akt1-IN-3 (Stammlösung in DMSO)

Trypsin-EDTA

Phosphatgepufferte Salzlösung (PBS)

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/ml in PBS)

Dimethylsulfoxid (DMSO)

Sterile 96-Well-Platten

Mehrkanalpipetten

Inkubator (37 °C, 5 % CO2)

Mikroplatten-Lesegerät

Verfahren:

Zellkultur und Aussaat:
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Kultivieren Sie die Brustkrebszellen unter Standardbedingungen bis zu einer Konfluenz

von 70-80 %.

Ernten Sie die Zellen mit Trypsin-EDTA und neutralisieren Sie sie mit serumhaltigem

Medium.

Zentrifugieren Sie die Zellsuspension, verwerfen Sie den Überstand und resuspendieren

Sie das Zellpellet in frischem Medium.

Bestimmen Sie die Zellzahl mit einem Hämozytometer oder einem automatisierten

Zellzähler.

Verdünnen Sie die Zellsuspension auf eine Dichte von 5 x 10^4 Zellen/ml.

Säen Sie 100 µl der Zellsuspension (5.000 Zellen/Well) in die Wells einer 96-Well-Platte

aus. Lassen Sie die Rand-Wells mit sterilem PBS gefüllt, um Verdunstungseffekte zu

minimieren.

Inkubieren Sie die Platte über Nacht, damit die Zellen anhaften können.

Behandlung mit dem Inhibitor:

Bereiten Sie eine serielle Verdünnungsreihe von Akt1-IN-3 in Zellkulturmedium vor.

Typische Konzentrationsbereiche liegen zwischen 1 nM und 10 µM. Erstellen Sie auch

eine Vehikelkontrolle (nur DMSO in der höchsten Konzentration, die in den behandelten

Wells verwendet wird).

Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der jeweiligen

Inhibitorkonzentration oder der Vehikelkontrolle hinzu. Führen Sie jede Konzentration in

dreifacher Ausfertigung durch.

Inkubieren Sie die Platte für 72 Stunden bei 37 °C und 5 % CO2.

MTT-Assay:

Fügen Sie nach der Inkubationszeit 10 µl der MTT-Lösung (5 mg/ml) zu jedem Well hinzu.

Inkubieren Sie die Platte für weitere 4 Stunden bei 37 °C.
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Entfernen Sie das Medium vorsichtig, ohne die gebildeten Formazan-Kristalle zu stören.

Fügen Sie 100 µl DMSO zu jedem Well hinzu, um die Kristalle aufzulösen.

Schütteln Sie die Platte vorsichtig für 10 Minuten bei Raumtemperatur, um eine

vollständige Auflösung zu gewährleisten.

Datenanalyse:

Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.

Berechnen Sie die prozentuale Zelllebensfähigkeit für jede Konzentration im Verhältnis zur

Vehikelkontrolle (als 100 % Lebensfähigkeit definiert).

Tragen Sie die prozentuale Lebensfähigkeit gegen den Logarithmus der

Inhibitorkonzentration auf.

Bestimmen Sie den IC50-Wert mithilfe einer nichtlinearen Regressionsanalyse (sigmoide

Dosis-Wirkungs-Kurve).

Protokoll 2: In-vitro-Kinase-Assay
Dieser Assay misst die direkte hemmende Wirkung von Akt1-IN-3 auf die Aktivität von

rekombinanter Akt1-Kinase.

Materialien:

Rekombinantes aktives Akt1-Enzym

Akt-Kinase-Puffer

GSK-3-Fusionsprotein (als Substrat)

ATP

Akt1-IN-3 (in DMSO verdünnt)

Kinase-Glo® Lumineszenz-Kinase-Assay-Kit oder ähnliches
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Weiße 96-Well-Platten mit niedrigem Volumen

Luminometer

Verfahren:

Reaktionsaufbau:

Bereiten Sie die Reaktionsmischung in den Wells einer 96-Well-Platte vor, indem Sie den

Kinase-Puffer, das rekombinante Akt1-Enzym und das GSK-3-Substrat kombinieren.

Fügen Sie verschiedene Konzentrationen von Akt1-IN-3 oder eine Vehikelkontrolle

(DMSO) zu den entsprechenden Wells hinzu.

Präinkubieren Sie die Mischung für 10-15 Minuten bei Raumtemperatur.

Start der Kinase-Reaktion:

Starten Sie die Reaktion durch Zugabe von ATP zu jedem Well.

Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

Detektion:

Stoppen Sie die Reaktion und messen Sie die verbleibende ATP-Menge gemäß den

Anweisungen des Kinase-Glo®-Kits. Die Lumineszenz ist umgekehrt proportional zur

Kinaseaktivität.

Datenanalyse:

Normalisieren Sie die Daten, wobei die Aktivität in der Vehikelkontrolle als 100 % und die

Aktivität ohne Enzym als 0 % definiert wird.

Tragen Sie die prozentuale Kinaseaktivität gegen den Logarithmus der

Inhibitorkonzentration auf.

Bestimmen Sie den IC50-Wert durch nichtlineare Regression.
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Schlussfolgerung
Die vorgestellten Protokolle bieten einen robusten Rahmen für die Bestimmung der IC50-Werte

von Akt1-Inhibitoren wie Akt1-IN-3 in Brustkrebszellen. Die Kombination von zellbasierten

Proliferationsassays und In-vitro-Kinase-Assays ermöglicht eine umfassende Charakterisierung

der Wirksamkeit und des Wirkmechanismus des Inhibitors. Diese Daten sind von

entscheidender Bedeutung für die weitere präklinische und klinische Entwicklung von Akt1-

Inhibitoren als gezielte Therapie für Brustkrebs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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